2-Piperazinotetralin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58170-82-4 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[4-[(2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O2/c1-18(24(28)19-7-3-2-4-8-19)17-25-11-13-26(14-12-25)22-15-20-9-5-6-10-21(20)16-23(22)27/h2-10,18,22-23,27H,11-17H2,1H3/t18?,22-,23-/m0/s1 |
InChI Key |
SZDLYOHKAVLHRP-BFLQJQPQSA-N |
SMILES |
CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC(CN1CCN(CC1)[C@H]2CC3=CC=CC=C3C[C@@H]2O)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4 |
Synonyms |
2-piperazinotetralin 2-piperazinotetralin dihydrochloride 2-piperazinotetralin dihydrochloride, (trans)-isomer N-(3-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)-N-(3-oxo-3-phenyl-2-methylpropyl)piperazine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Piperazinotralin Scaffolds
Synthetic Routes to 2-Piperazinotetralin and its Core Structure
The construction of the this compound framework can be achieved through various multi-step organic synthesis pathways, which typically involve the initial formation of a substituted tetralin ring followed by the introduction of the piperazine (B1678402) moiety.
Multi-step Organic Synthesis Pathways
The synthesis of this compound derivatives often commences with a substituted tetralone. A common strategy involves the reductive amination of a 2-tetralone (B1666913) precursor. For instance, 5-methoxy-2-tetralone (B30793) can be condensed with an amine, such as propylamine, under reductive amination conditions using a reducing agent like sodium cyanoborohydride (NaCNBH₃) to yield the corresponding secondary amine. nih.gov This intermediate can then be further elaborated to introduce the piperazine ring.
One established method to form the piperazine ring is through N-alkylation. The secondary amine derived from the tetralone can be reacted with a suitable piperazine fragment. For example, the reaction of a (tetrahydronaphthalen-2-yl)-propyl-amine with a mono-Boc-protected piperazine derivative, followed by reduction of the resulting amide with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired this compound structure. nih.gov
Another powerful method for constructing the C-N bond between the tetralin scaffold and the piperazine ring is the Buchwald-Hartwig amination. nih.govlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and an amine. libretexts.orgorganic-chemistry.org In the context of this compound synthesis, a 2-halotetralin or a tetralin-2-triflate can be coupled with piperazine or a substituted piperazine derivative. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand and base is critical for the success of the reaction and can be tuned to accommodate various functional groups on both coupling partners. wuxiapptec.com
Table 1: Comparison of Key Synthetic Reactions for this compound
| Reaction Type | Key Reagents & Conditions | Advantages | Common Precursors |
| Reductive Amination | 2-Tetralone, Amine, NaCNBH₃ or NaBH(OAc)₃ | Mild conditions, good for secondary amine formation. | Substituted 2-tetralones, primary amines. nih.govnih.gov |
| N-Alkylation | Secondary amine, Piperazine derivative, LiAlH₄ | Direct formation of the piperazine linkage. | 2-Aminotetralin derivatives, protected piperazines. nih.gov |
| Buchwald-Hartwig Amination | 2-Halotetralin, Piperazine, Pd catalyst, Ligand, Base | High functional group tolerance, broad substrate scope. | 2-Bromotetralins, 2-chlorotetralins, piperazine. nih.govlibretexts.org |
Precursor Identification and Utilization
The primary precursors for the synthesis of this compound are appropriately substituted 2-aminotetralins or 2-tetralones. The synthesis of these precursors is a critical first step. Substituted 2-tetralones are often prepared from corresponding naphthalene (B1677914) derivatives through methods like Birch reduction followed by oxidation or from other commercially available starting materials.
2-Aminotetralin derivatives can be synthesized from 2-tetralones via reductive amination. nih.govbeilstein-journals.org For example, a 2-tetralone can be reacted with an amine in the presence of a reducing agent to form the desired 2-aminotetralin. Alternatively, they can be prepared from 1,2-dihydronaphthalenes through asymmetric aziridination followed by ring-opening. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
The stereochemistry of the this compound scaffold is often crucial for its biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are of high importance.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful technique for establishing chirality in a molecule. In the context of this compound synthesis, this can be applied to the synthesis of chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. rsc.org For instance, the asymmetric hydrogenation of pyrazin-2-ols using a palladium catalyst can produce chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. rsc.org These intermediates can then be converted to chiral piperazines without loss of optical purity. rsc.org While not directly on a tetralin substrate, this methodology highlights a viable strategy for creating the chiral piperazine moiety which can then be coupled to the tetralin core.
The asymmetric hydrogenation of cyclic imines is another relevant approach. The reduction of exocyclic ketimines derived from 1-tetralone (B52770) has been explored, although achieving high enantioselectivity can be challenging due to conformational strain upon metal coordination. acs.org However, the use of specific catalyst systems, such as palladium catalysis with a Brønsted acid as an activator, has shown promise in achieving highly enantioselective hydrogenation. acs.org
Enantioselective Catalysis in Piperazine Ring Formation
Enantioselective catalysis can be employed to directly form the chiral piperazine ring or its precursors. One notable example is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral tertiary piperazines. caltech.edunih.gov
Another approach involves the asymmetric 1,3-dipolar cycloaddition as a key step in a multi-step synthesis to produce chiral piperazinylpropylisoxazoline analogues, which share structural similarities with the piperazine moiety of interest. nih.gov
Diastereoselective Control in Tetralin Moiety Functionalization
Achieving diastereoselective control during the functionalization of the tetralin ring is essential when additional stereocenters are introduced. Lewis acid-catalyzed reactions have been shown to be effective in the diastereoselective synthesis of substituted tetralin derivatives. For example, the use of hafnium(IV) triflate (Hf(OTf)₄) as a catalyst can lead to a highly diastereoselective synthesis of 1,3-disubstituted tetralins through benzylic C(sp³)–H bond functionalization. acs.org
Furthermore, cascade reactions can provide a route to diastereomerically enriched tetralin scaffolds. A Prins/Friedel–Crafts cyclization cascade of 2-(2-vinylphenyl)acetaldehydes can lead to the formation of 4-aryltetralin-2-ols with good diastereoselectivity. beilstein-journals.org The stereochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions.
For racemic mixtures of 2-aminotetralin derivatives, chiral resolution is a common strategy to obtain the pure enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. nih.gov The diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.orgbuchler-gmbh.com
Table 2: Research Findings on Stereoselective Synthesis
| Method | Substrate/Precursor | Catalyst/Reagent | Key Finding | Reference |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium catalyst | Production of chiral piperazin-2-ones with high ee. | rsc.org |
| Enantioselective Alkylation | N-protected piperazin-2-ones | Palladium catalyst | Synthesis of enantioenriched tertiary piperazin-2-ones. | caltech.edunih.gov |
| Diastereoselective Cyclization | 2-(2-vinylphenyl)acetaldehydes | BF₃·OEt₂ | Formation of 4-aryltetralin-2-ols with good diastereoselectivity. | beilstein-journals.org |
| Chiral Resolution | Racemic 2-aminotetralin derivative | Chiral acid (e.g., chlocyphos) | Separation of enantiomers via diastereomeric salt crystallization. | nih.gov |
Derivatization Strategies for Structural Modification
N-Substitution and Heterocyclic Ring Fusions
The nitrogen atoms of the piperazine ring in the this compound scaffold offer reactive sites for various substitution reactions, enabling the introduction of a wide array of functional groups. These modifications can significantly influence the compound's interaction with biological targets.
N-Alkylation and N-Acylation:
N-alkylation and N-acylation are common strategies to introduce diverse substituents onto the piperazine nitrogen. For instance, N-alkylation can be achieved by reacting the piperazine moiety with alkyl halides. researchgate.net A general method involves stirring the piperazine derivative with an alkyl halide in a solvent like acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to neutralize the acid formed during the reaction. researchgate.net For example, the synthesis of olanzapine (B1677200) and quetiapine (B1663577) analogues has been achieved through N-alkylation of the piperazine fragment with methyl iodide or 2-(2-chloroethoxy)ethanol (B196239) in an ultrasonic bath. researchgate.net
N-acylation is another versatile method, often employing acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2). nih.gov For example, N-(2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionamide was synthesized by treating the corresponding amine with propionyl chloride in the presence of triethylamine. nih.gov
Heterocyclic Ring Fusions:
The table below summarizes some examples of N-substituted and heterocyclic ring-fused derivatives of this compound.
| Derivative Type | Example Compound | Synthetic Reagents | Reference |
| N-Alkylated | Olanzapine analogue | Methyl iodide, K2CO3, acetonitrile | researchgate.net |
| N-Alkylated | Quetiapine analogue | 2-(2-chloroethoxy)ethanol, K2CO3, DMF | researchgate.net |
| N-Acylated | N-(2-(4-(biphenyl-4-yl)piperazin-1-yl)ethyl)-N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propionamide | Propionyl chloride, Et3N, CH2Cl2 | nih.gov |
| Fused Heterocycle | Pyranopyrazole derivative | Chalcone, malononitrile, formic acid, acetic anhydride | ekb.eg |
| Fused Heterocycle | Chiral (piperazin-2-yl)methanol | Chloroacetamide, primary amines | researchgate.net |
Peripheral Functionalization of the Tetralin Ring
Modification of the tetralin ring itself provides another avenue for structural diversification. Introducing substituents on the aromatic portion of the tetralin ring can modulate lipophilicity, electronic properties, and steric interactions with the target receptor.
Common functionalization reactions include electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. For instance, a cascade intramolecular Prins/Friedel–Crafts cyclization has been utilized to synthesize 4-aryltetralin-2-ols. beilstein-journals.org This method involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF3·Et2O, leading to an intramolecular Prins reaction and the formation of a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic compound. beilstein-journals.org
Demethylation of methoxy-substituted tetralin rings is another important transformation, often accomplished using reagents like boron tribromide (BBr3) or aqueous hydrobromic acid (HBr) to yield hydroxylated derivatives. nih.govnih.gov These hydroxyl groups can serve as handles for further functionalization or can directly participate in hydrogen bonding interactions with the biological target.
The following table presents examples of peripherally functionalized this compound derivatives.
| Functionalization | Example Reaction | Reagents | Reference |
| Arylation | Prins/Friedel–Crafts cyclization | 2-(2-vinylphenyl)acetaldehyde, BF3·Et2O, electron-rich aromatic | beilstein-journals.org |
| Demethylation | Cleavage of methoxy (B1213986) group | Boron tribromide (BBr3) or aqueous hydrobromic acid (HBr) | nih.govnih.gov |
Generation of Analogues and Prodrug Candidates
The generation of analogues and prodrugs of this compound derivatives is a key strategy to improve their pharmacological and pharmacokinetic properties.
Analogues through Bioisosteric Replacement:
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or reducing toxicity. openaccessjournals.comnih.govu-tokyo.ac.jpcambridgemedchemconsulting.com For example, a thiophene (B33073) moiety has been successfully used as a bioisostere for a phenol (B47542) group in hydroxylated 2-aminotetralins, leading to improved oral bioavailability. nih.gov The replacement of a carboxylic acid with a tetrazole ring is another common bioisosteric substitution. openaccessjournals.com
Prodrug Candidates:
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. google.comnih.govresearchgate.netnih.govfrontiersin.org This approach is often used to overcome issues such as poor solubility, low bioavailability, or rapid metabolism. For nucleoside analogues, which often require phosphorylation to become active, prodrug strategies that deliver the 5'-monophosphate form intracellularly have been developed. nih.govfrontiersin.org The ProTide technology is a notable example, where the phosphate (B84403) group is masked with protecting groups that are cleaved off inside the cell. frontiersin.org For this compound derivatives, prodrugs can be designed by modifying the piperazine nitrogen or the tetralin ring with moieties that are enzymatically or chemically cleaved in vivo.
The table below provides examples of analogue and prodrug strategies applied to related scaffolds.
| Strategy | Example | Rationale | Reference |
| Bioisosteric Replacement | Thiophene for phenol in 2-aminotetralins | Improved oral bioavailability | nih.gov |
| Bioisosteric Replacement | Tetrazole for carboxylic acid | Similar acidity, potential for improved properties | openaccessjournals.com |
| Prodrug | ProTide technology for nucleoside analogues | Intracellular delivery of the active monophosphate form | frontiersin.org |
Pharmacological Characterization and Molecular Mechanism Studies Non Clinical
Receptor Binding and Ligand-Target Interactions
Alpha-Adrenoceptor Affinity and Antagonism
Studies have revealed that the affinity for these receptor subtypes can vary. For instance, α2-adrenoceptors are crucial for regulating blood pressure, sedation, and analgesia. nih.gov Antagonists at these receptors, such as yohimbine (B192690) and rauwolscine, are selective for α2 over α1-adrenoceptors. guidetopharmacology.org The α2A-adrenoceptor subtype, in particular, has species-specific pharmacological variations. guidetopharmacology.org Several antidepressant and antipsychotic medications exhibit antagonist activity at α1-adrenoceptors, which can lead to side effects like orthostatic hypotension. guidetopharmacology.org In contrast, some second-generation antipsychotics show significant affinity for α2C-adrenoceptors, a characteristic thought to be beneficial for their therapeutic action. nih.gov
The table below summarizes the affinity of various compounds for human α-adrenoceptor subtypes, providing a comparative context for understanding the potential interactions of 2-Piperazinotetralin.
| Compound | α2A-adrenoceptor Affinity (nM) | α2B-adrenoceptor Affinity (nM) | α2C-adrenoceptor Affinity (nM) | α1A-adrenoceptor Affinity (nM) |
| Yohimbine | High | High | High | Moderate |
| Risperidone | Moderate | Low | 9 | 2 |
| Paliperidone | Moderate | Low | 14 | 4 |
| Mirtazapine | High | High | High | Low |
| Doxazosin | Low | Low | Low | High |
This table is for illustrative purposes and includes data for compounds with known α-adrenoceptor affinities to provide a comparative framework.
Dopaminergic Receptor Modulation (DA1, DA2)
This compound interacts with dopamine (B1211576) receptors, which are integral to numerous neurological processes such as motivation, cognition, and motor control. wikipedia.org Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. wikipedia.org The D1-like receptors are coupled to Gs protein and activate adenylyl cyclase, while the D2-like receptors are coupled to Gi protein and inhibit adenylyl cyclase. metu.edu.tr
Activation of DA1 receptors, a subtype of the D1-like family, leads to vasodilation in specific arterial beds and has a natriuretic effect. nih.gov Conversely, DA2 receptors, part of the D2-like family, are found on postganglionic sympathetic nerves and their activation reduces norepinephrine (B1679862) release. nih.gov The D2 receptor exists in two isoforms, D2Lh (long) and D2Sh (short), with the former acting as a postsynaptic receptor and the latter as a presynaptic autoreceptor that regulates dopamine synthesis and release. wikipedia.org
The modulation of these receptors is a key mechanism for many psychoactive drugs. wikipedia.org For example, antipsychotic medications often act as antagonists at D2 receptors. wikipedia.org The table below presents examples of agonists and antagonists for DA1 and DA2 receptors.
| Receptor Subtype | Agonists | Antagonists |
| DA1 | Fenoldopam, Piribedil | SCH23390, Clozapine |
| DA2 | Bromocriptine, Pergolid | Haloperidol, Risperidone |
This table provides examples of compounds that selectively interact with DA1 and DA2 receptors.
Serotonin (B10506) Receptor and Transporter Interactions (e.g., 5-HT1A, SERT)
This compound exhibits significant interactions with the serotonin system, particularly with the 5-HT1A receptor and the serotonin transporter (SERT). The 5-HT1A receptor is a subtype of serotonin receptor that, upon activation, mediates hyperpolarization and reduces the firing rate of the postsynaptic neuron. wikipedia.org It is a G protein-coupled receptor linked to the Gi protein. wikipedia.org These receptors exist as both autoreceptors on serotonin-producing neurons, regulating serotonin release, and as heteroreceptors on non-serotonergic neurons. frontiersin.org
The serotonin transporter (SERT) is responsible for clearing serotonin from the extracellular space, thereby controlling the duration and intensity of serotonergic signaling. nih.govdrugbank.com Many antidepressant medications, known as selective serotonin reuptake inhibitors (SSRIs), function by blocking SERT, which increases the availability of serotonin in the synapse. frontiersin.org
Research has shown a functional interplay between 5-HT1A receptors and SERT. nih.gov For instance, in organisms lacking SERT, there are notable alterations in the function of 5-HT1A receptors. nih.gov The affinity of various antidepressants and their metabolites for SERT has been extensively studied to predict their therapeutic effects and potential side effects. drugbank.com
The following table displays the binding affinities (Ki, nM) of several compounds for human SERT and rat 5-HT1A receptors, offering a comparative view.
| Compound | Human SERT Affinity (Ki, nM) | Rat 5-HT1A Receptor Affinity (Ki, nM) |
| Paroxetine | High | Moderate |
| Venlafaxine | Weak | Low |
| Nefazodone | Moderate | High |
| 8-OH-DPAT | N/A | High (agonist) |
| WAY 100635 | N/A | High (antagonist) |
This table includes data for well-characterized serotonergic agents to provide context.
Other Neurotransmitter System Engagements
Beyond its primary interactions with adrenergic, dopaminergic, and serotonergic systems, this compound may engage with other neurotransmitter systems, contributing to its complex pharmacological profile. Neurotransmitters are chemical messengers that can have excitatory or inhibitory effects on target neurons. clevelandclinic.org Major neurotransmitter systems in the brain include those for glutamate, the primary excitatory neurotransmitter, and GABA, the main inhibitory neurotransmitter. wikipedia.org
Other significant systems include the cholinergic system, where acetylcholine (B1216132) acts on nicotinic and muscarinic receptors, and the histaminergic system. clevelandclinic.orgderangedphysiology.com Many psychoactive drugs have affinities for multiple receptor types. drugbank.com For example, some antidepressants and antipsychotics have affinities for histamine (B1213489) H1 and muscarinic cholinergic receptors, which can contribute to their side effect profiles. drugbank.com The intricate network of neurotransmitter interactions means that a compound's effect is rarely limited to a single receptor type. derangedphysiology.com
Cellular and Subcellular Pharmacological Investigations (In Vitro)
Receptor Occupancy Studies in Isolated Cells
Receptor occupancy (RO) assays are crucial in vitro tools used to quantify the binding of a drug to its target receptors on the surface of isolated cells. mlm-labs.commedpace.com These assays, often utilizing techniques like flow cytometry, provide valuable information on target engagement and can help in establishing the relationship between drug concentration and pharmacological effect (pharmacokinetics/pharmacodynamics or PK/PD). precisionformedicine.comeurofins.com
In the context of this compound, RO studies in isolated cells expressing specific receptors (e.g., adrenergic, dopaminergic, or serotonergic) would be essential to determine the percentage of receptors bound by the compound at various concentrations. mlm-labs.com These studies can be conducted using fresh whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) that express the target receptors. precisionformedicine.comeurofins.com The data generated from RO assays can be used to assess whether the doses of an experimental therapeutic lead to the predicted levels of receptor engagement. mlm-labs.com
There are different types of RO assays, including those that measure the free (unbound) receptors or the total number of receptors on the cell surface. medpace.com The choice of assay can be critical, as factors like receptor internalization upon ligand binding can influence the results. nih.gov For example, a study on the monoclonal antibody nivolumab (B1139203) highlighted how different RO assay designs can lead to varying results if the internalization rate of the bound receptor is significant. nih.gov
Signal Transduction Pathway Elucidation
Signal transduction refers to the process by which a cell converts an external signal into a functional response. zoologytalks.com This cascade of events is crucial for regulating cellular functions such as growth, differentiation, and metabolism. zoologytalks.com The process begins with a signaling molecule, or ligand, binding to a specific receptor. savemyexams.com This binding triggers a series of intracellular events, often involving second messengers and a cascade of protein modifications, which ultimately leads to a specific cellular action. savemyexams.comkhanacademy.org
In the context of this compound, its known interactions with various receptors imply the involvement of specific signal transduction pathways. For instance, the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by a ligand initiates these complex intracellular signaling cascades. zoologytalks.com A common pathway involves the activation of enzymes like phospholipase C, which cleaves phospholipids (B1166683) to produce second messengers such as inositol (B14025) phosphates and diacylglycerol (DAG). khanacademy.org Another prevalent pathway is the MAPK/ERK pathway, which is often initiated by growth factors and results in the activation of transcription factors that regulate gene expression, cell growth, and division. zoologytalks.comaklectures.com The specific downstream pathways activated by this compound would depend on the receptor subtypes it binds to and the cellular context.
Enzyme Inhibition and Activation Profiles
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. antibodies-online.com They are fundamental for the regulation of metabolic pathways and are common tools in pharmacology. jackwestin.comresearchgate.net Inhibition can be either irreversible, where the inhibitor covalently bonds to the enzyme, or reversible, where the inhibitor binds non-covalently and can dissociate from the enzyme. antibodies-online.comlibretexts.org Reversible inhibition is further classified into competitive, noncompetitive, and other types based on how the inhibitor interacts with the enzyme and its substrate. jackwestin.comlibretexts.org
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. openaccessjournals.commdpi.com These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and secretion of electrolytes. openaccessjournals.comnih.gov Inhibitors of carbonic anhydrase (CAIs) are used clinically as diuretics, anti-glaucoma agents, and for managing conditions like altitude sickness. nih.govwikipedia.org The mechanism of many CAIs involves the binding of a sulfonamide group to the zinc ion in the enzyme's active site. openaccessjournals.com Research into novel CAIs has explored various chemical scaffolds, including phenols and their derivatives, which can interact with the enzyme's active site. mdpi.com While many piperazine-containing compounds have been investigated for a range of biological activities, specific data on the direct inhibition of carbonic anhydrase isoforms by this compound is not extensively detailed in the reviewed literature. However, the broader class of piperazine (B1678402) derivatives has been a subject of interest in the design of various enzyme inhibitors.
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, repair, and transcription. nih.gov It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. nih.gov The enzyme is a validated target for antibacterial drugs, such as the quinolones. nih.gov These drugs typically stabilize the complex between the gyrase and the cleaved DNA, leading to a blockage of DNA replication and cell death. nih.gov
Derivatives of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) have been identified as inhibitors of DNA gyrase. researchgate.net This inhibition is considered one of the mechanisms underlying the antimicrobial activity of these compounds. researchgate.net The search for novel DNA gyrase inhibitors is driven by the need to overcome bacterial resistance to existing antibiotics like fluoroquinolones. nih.gov Structure-based drug design and high-throughput screening are methods used to identify new chemical scaffolds that can target different sites on the DNA gyrase enzyme. nih.gov
| Compound Class | Target Enzyme | Mechanism of Action | Significance |
|---|---|---|---|
| Piperazine-naphthothiazole derivatives (e.g., PNT) | DNA Gyrase | Inhibits DNA supercoiling activity. researchgate.net | Potential scaffold for novel antibacterial agents. nih.govresearchgate.net |
| Quinolones/Fluoroquinolones | DNA Gyrase and Topoisomerase IV | Stabilizes the covalent topoisomerase/DNA cleavable complex. nih.gov | Clinically important class of antibacterial drugs. nih.gov |
Carbonic Anhydrase Inhibition
Tissue-Level Pharmacological Responses (In Vitro)
Vascular Smooth Muscle Reactivity in Isolated Preparations
The study of vascular smooth muscle reactivity involves assessing the contraction or dilation of blood vessels in response to various stimuli. frontiersin.org These in vitro studies often use isolated preparations, such as rings from arteries, to investigate the direct effects of compounds on the vascular tissue. plos.orgnih.gov The functional integrity of the smooth muscle and the endothelium is crucial for interpreting the results, as both play a role in vascular tone. plos.org The response of vascular smooth muscle is modulated by various ion channels and signaling pathways that control intracellular calcium levels. frontiersin.org
Organ Bath Studies and Functional Assays
Organ bath studies are a classic pharmacological method used to measure the physiological response of isolated tissues to drugs. wikipedia.orgnih.gov Tissues such as blood vessels, airways, or intestinal segments are mounted in a chamber containing a physiological solution and their contractile or relaxant responses are recorded. nih.govreprocell.com These functional assays allow for the generation of dose-response curves, from which key pharmacological parameters like EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) can be determined. wikipedia.org Such studies are invaluable for characterizing the effects of new compounds on smooth muscle function and for understanding their mechanism of action at the tissue level. nih.govresearchgate.net For example, experiments can assess a compound's ability to contract the tissue directly or to inhibit contractions induced by an agonist like phenylephrine (B352888) or serotonin. researchgate.netfoliamedica.bg
| Parameter | Description | Example Application |
|---|---|---|
| Isometric Contraction | Measurement of force generated by the muscle at a constant length. nih.gov | Assessing the contractile response of aortic rings to an agonist. nih.gov |
| EC50/IC50 | The concentration of a drug that gives half of the maximal response (effective or inhibitory). wikipedia.org | Quantifying the potency of a vasorelaxant or vasoconstrictor compound. |
| Dose-Response Curve | A graph of the magnitude of a response of a tissue versus the dose of a drug. wikipedia.org | Characterizing the pharmacological profile of a new chemical entity. nih.gov |
Electrophysiological Characterization in Excitable Tissues
Currently, there is a notable absence of publicly available scientific literature detailing the electrophysiological characterization of this compound in excitable tissues. Extensive searches of research databases have not yielded specific studies investigating the direct effects of this compound on neuronal firing, membrane potential, ion channel activity, or synaptic transmission.
While one study from 1988 by Mutafova-Yambolieva and Staneva-Stoytcheva suggests the involvement of peripheral dopaminergic mechanisms in the hypotensive activity of a this compound derivative referred to as P-11, the published abstract does not provide any electrophysiological data. researchgate.net Without dedicated patch-clamp, microelectrode array, or other electrophysiological recording studies, the precise impact of this compound on the electrical properties of neurons and other excitable cells remains uncharacterized.
Consequently, no data tables or detailed research findings on the electrophysiological profile of this compound can be provided at this time. Further research is required to elucidate the molecular mechanisms of this compound at the level of cellular electrophysiology.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Structural Modifications and Activity Profiling
Systematic changes to the 2-Piperazinotetralin scaffold have been crucial in mapping out its SAR. These modifications involve altering substituents, stereochemistry, and the conformation of the molecule to observe the resulting changes in biological activity.
The nature and position of substituents on the this compound molecule significantly influence its pharmacological effects. beilstein-journals.org The introduction of different functional groups can alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect receptor binding and efficacy. beilstein-journals.orgrsc.org
For instance, the addition of electron-withdrawing or electron-donating groups to the aromatic ring of the tetralin system can modulate the compound's affinity for its target receptors. beilstein-journals.org Studies have shown that even minor changes, such as the substitution of a hydrogen atom with a halogen, can lead to substantial differences in biological activity. rsc.org The introduction of bulkier groups, on the other hand, may enhance or hinder binding depending on the topology of the receptor's binding pocket.
| Substituent Position | Type of Substituent | Effect on Biological Activity |
| Aromatic Ring | Electron-Withdrawing Groups (e.g., -CF3, -Cl) | Can increase potency and alter receptor selectivity. csic.es |
| Aromatic Ring | Electron-Donating Groups (e.g., -CH3, -OCH3) | May enhance or decrease activity depending on the target. |
| Piperazine (B1678402) Ring | Alkyl or Aryl Groups | Can influence lipophilicity and pharmacokinetic properties. |
In the case of this compound, the (S)-enantiomer and the (R)-enantiomer often display distinct biological activities. One enantiomer may bind with high affinity to a specific receptor subtype, while the other may be less active or interact with a different set of receptors altogether. This stereoselectivity is a key consideration in drug design and development. mdpi.com
| Enantiomer | Receptor Affinity | Potency |
| (S)-enantiomer | Often shows higher affinity for specific receptor subtypes. | Generally more potent at its primary target. |
| (R)-enantiomer | May have lower affinity or a different selectivity profile. | Can be less potent or inactive at the primary target of the (S)-enantiomer. |
The flexibility of the this compound molecule allows it to adopt various three-dimensional shapes, or conformations. nih.gov However, it is believed that only a specific conformation, known as the bioactive conformation, is responsible for its biological activity upon binding to a receptor. unistra.fr
Conformational analysis, using both computational modeling and experimental techniques like NMR spectroscopy, helps to identify the preferred low-energy conformations of the molecule. nih.govcopernicus.org Understanding the bioactive conformation is essential for designing more rigid analogs that are "pre-organized" for receptor binding, potentially leading to increased potency and selectivity. copernicus.org The process of a ligand binding to a protein often involves a change from its lowest-energy unbound state. unistra.fr
Stereochemical Contributions to Receptor Selectivity and Potency
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. computabio.comnumberanalytics.com For this compound and its analogs, pharmacophore models serve as valuable tools in lead optimization. nih.gov
By aligning a set of active molecules and extracting their common structural features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—a pharmacophore model can be generated. This model then acts as a 3D query to screen virtual compound libraries for new molecules with the desired biological activity or to guide the modification of existing leads to improve their properties. computabio.comresearchgate.net This process aids in enhancing potency, selectivity, and pharmacokinetic parameters. nih.gov
Identification of Key Structural Motifs for Target Engagement
Through extensive SAR studies, key structural motifs within the this compound framework have been identified as crucial for target engagement. These motifs are the specific parts of the molecule that are directly involved in the interaction with the receptor.
For this compound, these key motifs generally include:
The basic nitrogen atom of the piperazine ring: This group is often involved in a crucial ionic or hydrogen bond interaction with an acidic residue in the receptor's binding site.
The aromatic ring of the tetralin system: This part of the molecule typically engages in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the receptor.
The spatial relationship between the piperazine and tetralin moieties: The specific orientation of these two components, dictated by the stereochemistry and conformation, is critical for fitting into the receptor's binding pocket.
Understanding these key structural motifs allows medicinal chemists to design new analogs with improved affinity and selectivity by modifying the molecule to optimize these interactions.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity of the resulting complex. jscimedcentral.comopenaccessjournals.com This method is crucial for understanding the structure-activity relationships of 2-Piperazinotetralin derivatives and for screening large libraries of compounds to identify potential new drug candidates. jscimedcentral.comnih.gov
The process of molecular docking involves several key steps. Initially, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the target protein are prepared. jscimedcentral.com This often involves adding hydrogen atoms and assigning appropriate charges. nih.gov A defined region on the target protein, known as the binding site or active site, is then specified. ms-editions.cl The docking algorithm then systematically samples different conformations and orientations of the ligand within this binding site. nih.gov
Various software tools and algorithms are available for performing molecular docking, each with its own advantages. jscimedcentral.com These programs use scoring functions to evaluate and rank the different binding poses, predicting the most favorable interaction. nih.gov The scoring functions typically account for various non-covalent interactions, including:
Hydrogen bonds: These are crucial for the specificity of ligand binding.
Electrostatic interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein. jscimedcentral.com
The output of a molecular docking simulation provides valuable information, including the predicted binding energy, which is an estimate of the binding affinity, and the specific amino acid residues in the target protein that interact with the ligand. nih.govms-editions.cl For instance, a lower binding energy generally indicates a more stable and potent interaction. nih.gov
| Parameter | Description | Significance in this compound Studies |
|---|---|---|
| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target. Lower values indicate stronger binding. nih.gov | Used to rank different this compound derivatives and predict their relative potencies. |
| Interacting Residues | The specific amino acids in the target protein's binding pocket that form contacts with the ligand. | Identifies key interactions that are essential for the biological activity of this compound derivatives. |
| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). jscimedcentral.com | Highlights critical points of attachment that contribute to the specificity and affinity of the ligand. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. nih.gov | Contribute significantly to the overall stability of the ligand-protein complex. |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is essential for understanding the flexibility of both the ligand and the protein, as well as the stability of the binding complex. nih.govplos.org
MD simulations are based on Newton's laws of motion. By calculating the forces between atoms and updating their positions and velocities over small time steps, a trajectory of the system's evolution is generated. plos.org These simulations can reveal important details about the binding process that are not captured by static docking studies, such as:
Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments. plos.org
Stability of interactions: MD can assess the stability of hydrogen bonds and other interactions over the course of the simulation.
Water molecule effects: The role of water molecules in the binding site can be explicitly modeled, providing a more realistic representation of the biological environment.
For this compound derivatives, MD simulations can be used to refine the binding poses obtained from molecular docking and to calculate the binding free energy with greater accuracy. osti.gov Steered molecular dynamics (SMD), a specialized form of MD, can be employed to simulate the process of a ligand unbinding from its target, providing insights into the dissociation pathway and the forces involved. nih.gov
| Simulation Parameter | Description | Application in this compound Research |
|---|---|---|
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations provide a more thorough sampling of conformational space and more reliable results. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed protein or ligand over time, indicating structural stability. | Used to assess the stability of the this compound derivative and the protein throughout the simulation. |
| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position, indicating flexibility. | Identifies flexible regions of the protein and the ligand, which can be important for binding. |
| Binding Free Energy Calculation | Methods like MM/PBSA and MM/GBSA are used to estimate the free energy of binding from the MD trajectory. | Provides a more accurate prediction of the binding affinity of this compound derivatives compared to docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. The chemical structures of these compounds are then represented by a set of numerical values called molecular descriptors. These descriptors can encode various aspects of the molecule's structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Describing the electronic properties of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity) and molecular weight.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. researchgate.net A robust QSAR model can be a valuable tool in the lead optimization process, helping to guide the design of new this compound derivatives with improved activity. mdpi.commdpi.com
| QSAR Component | Description | Role in this compound Drug Design |
|---|---|---|
| Dependent Variable (e.g., pIC50) | The biological activity of the compounds, typically expressed on a logarithmic scale. | The property that the QSAR model aims to predict for new this compound derivatives. |
| Independent Variables (Molecular Descriptors) | Numerical representations of the chemical structures of the compounds. nih.gov | Identify the key structural features of this compound derivatives that are important for their biological activity. |
| Statistical Method (e.g., MLR, PLS) | The algorithm used to build the mathematical relationship between the descriptors and the activity. nih.gov | Creates the predictive model for estimating the activity of novel compounds. |
| Validation (Internal and External) | Procedures to assess the robustness and predictive ability of the QSAR model. researchgate.net | Ensures the reliability of the QSAR model for making accurate predictions. |
Density Functional Theory (DFT) Calculations and Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. wikipedia.org In the context of this compound research, DFT calculations can provide detailed insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and interactions with biological targets. nih.govaps.org
DFT calculations can be used to determine a variety of electronic properties, including:
Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Electron density distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which can be important for electrostatic interactions.
Electrostatic potential maps: These maps visualize the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.
By analyzing these electronic properties, researchers can gain a deeper understanding of the structure-activity relationships of this compound derivatives and design new compounds with optimized electronic features for enhanced biological activity. mdpi.com
| DFT-Calculated Property | Description | Relevance to this compound Research |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | Provides insights into the reactivity and potential for charge-transfer interactions of this compound derivatives. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | Indicates the susceptibility of the molecule to nucleophilic attack and its electron-accepting capabilities. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. | A larger gap generally implies greater stability and lower reactivity for this compound derivatives. |
| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Helps to understand the charge distribution within the this compound scaffold and its influence on intermolecular interactions. |
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. ijpsonline.comnih.gov This approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS). researchgate.net For this compound research, virtual screening can be used to discover novel derivatives with desired biological activities.
There are two main types of virtual screening:
Structure-based virtual screening (SBVS): This method relies on the 3D structure of the target protein. researchgate.net Molecular docking is the primary tool used in SBVS to predict the binding of compounds from a library to the target's active site. ijpsonline.com
Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. cam.ac.uk This approach utilizes the information from known active ligands to identify new compounds with similar properties. Methods used in LBVS include pharmacophore modeling and 2D/3D similarity searching.
Virtual ligand design, often used in conjunction with virtual screening, involves the de novo design or modification of ligands to improve their binding affinity and other properties. schrodinger.com By combining these computational approaches, researchers can efficiently explore a vast chemical space and design novel this compound derivatives with enhanced therapeutic potential.
| Screening Method | Principle | Application to this compound |
|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docking large compound libraries into the 3D structure of a target protein. researchgate.net | To identify new this compound-like scaffolds that can bind to a specific biological target. |
| Ligand-Based Virtual Screening (LBVS) | Searching for compounds with similar features to known active ligands. cam.ac.uk | To find novel compounds with similar pharmacophoric features to active this compound derivatives when the target structure is unavailable. |
| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | To define the key chemical features of this compound derivatives necessary for their activity and use this model to screen for new compounds. |
| De Novo Design | Building novel molecules in the active site of a target protein. researchgate.net | To design entirely new this compound derivatives with optimized interactions within the target's binding site. |
Pre Clinical Investigative Models and Methodologies
In Vitro Metabolism and Biotransformation Pathways
The in vitro metabolism of a xenobiotic like 2-Piperazinotetralin is typically investigated to understand its metabolic stability, identify the enzymes responsible for its biotransformation, and characterize the resulting metabolites. These studies are foundational for predicting a compound's in vivo pharmacokinetic profile.
Enzyme-Specific Metabolic Conversions (e.g., Cytochrome P450)
The biotransformation of compounds containing piperazine (B1678402) and tetralin moieties is predominantly carried out by Phase I and Phase II metabolic enzymes. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I oxidative metabolism. mdpi.com
For arylpiperazine derivatives, studies have consistently shown that CYP3A4 and CYP2D6 are the major isoforms involved in their metabolism. researchgate.net These enzymes catalyze a variety of reactions. For a compound like this compound, the expected primary metabolic reactions would involve:
Aromatic Hydroxylation: Addition of a hydroxyl group to the tetralin ring system.
N-Dealkylation: Cleavage of the piperazine ring from the tetralin structure, although this is more common when the piperazine nitrogen is substituted with a longer alkyl chain. researchgate.net
Oxidation of the Piperazine Ring: This can lead to the formation of various oxidized metabolites, including hydroxylated derivatives. nih.gov
In addition to CYPs, other enzymes such as flavin-containing monooxygenases (FMOs) could potentially contribute to the N-oxidation of the piperazine ring. Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
Table 1: Predicted Cytochrome P450 Involvement in this compound Metabolism
| Enzyme Family | Specific Isoform | Predicted Metabolic Reaction | Basis of Prediction |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Aromatic hydroxylation, Piperazine ring oxidation | Primary enzyme for metabolism of over 50% of drugs, including many piperazine-containing compounds. nih.govmdpi.com |
| CYP2D6 | Aromatic hydroxylation | Key enzyme in the biotransformation of numerous arylpiperazine derivatives. researchgate.net |
Metabolite Identification and Characterization (e.g., using S9 fraction, microsomes)
The identification of metabolites is a critical step in preclinical research. In vitro systems such as liver microsomes and S9 fractions are standard tools for these investigations because they contain a rich complement of metabolic enzymes. nih.govuv.es
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Phase I CYP450 enzymes. Incubating this compound with human liver microsomes (HLMs) in the presence of cofactors like NADPH would likely generate its primary oxidative metabolites. nih.gov
S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomes and the cytosolic fraction. uv.es Therefore, it contains both Phase I (CYP) and many Phase II (e.g., UGTs, SULTs) enzymes. Using the S9 fraction allows for the investigation of both oxidation and subsequent conjugation reactions in a single system.
The process typically involves incubating the parent compound with the liver fraction, followed by analysis using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This allows for the separation and structural elucidation of the metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov For this compound, this would enable the identification of hydroxylated, oxidized, and potentially conjugated metabolites.
Table 2: In Vitro Systems for Metabolite Identification
| In Vitro System | Components | Primary Use for this compound |
|---|---|---|
| Liver Microsomes | Endoplasmic reticulum vesicles containing Phase I enzymes (CYPs, FMOs). | Identification of primary oxidative metabolites (e.g., hydroxylated forms). nih.gov |
| S9 Fraction | Microsomes + Cytosol, containing both Phase I and Phase II enzymes. | Comprehensive metabolite profiling, including both oxidative and conjugated metabolites. uv.es |
| Recombinant CYPs | Individual, expressed CYP enzymes. | Determining the specific contribution of each CYP isoform to the metabolism. nih.gov |
Species-Specific Metabolic Divergence in In Vitro Systems
Metabolic pathways can exhibit significant differences between preclinical animal species (like rats, dogs, and monkeys) and humans. These divergences are often due to variations in the expression levels and catalytic activity of specific CYP isoforms. uv.es
For instance, studies comparing the metabolism of various compounds have shown that hepatic clearance values for human CYP2D6 substrates can be much higher in rats than in humans, indicating a potential for faster metabolism in this species. Conversely, dogs have often been found to have a metabolic profile more comparable to humans for many CYP substrates.
Therefore, a cross-species comparison of this compound metabolism using liver microsomes from humans, rats, and dogs would be essential. Such a study would identify which animal model most closely mimics human metabolism, making it the most appropriate choice for subsequent in vivo pharmacokinetic and toxicology studies. The goal is to ensure that the metabolites to which humans will be exposed are adequately tested in the selected preclinical species.
Animal Model Studies for Mechanistic Research
Animal models are indispensable for understanding the physiological and pathological effects of a new chemical entity and for elucidating its mechanism of action in a complex biological system.
Pharmacological Efficacy in Specific Disease Models (Mechanism-Focused)
Based on the pharmacology of related compounds, this compound derivatives may possess activity in the central nervous and cardiovascular systems.
A study on a related piperazinotetralin derivative, identified as P-11, investigated its mechanism of hypotensive (blood pressure-lowering) activity. nih.gov
Research Findings:
In isolated rabbit ear artery preparations, the derivative P-11 inhibited contractions induced by electrical stimulation. This effect suggests a blockade of neurotransmission at the vascular level. nih.gov
The inhibitory effect was not reversed by the dopamine (B1211576) D2 receptor antagonist S-sulpiride, indicating that the mechanism is not mediated by presynaptic D2 receptors. nih.gov
The study concluded that the hypotensive action was likely due to a postsynaptic alpha-adrenoceptor blocking action . nih.gov
The compound did not affect contractions induced by prostaglandin (B15479496) F2α in the rabbit renal artery, suggesting a lack of activity on postsynaptic DA1 dopamine receptors. nih.gov
These findings suggest that a potential mechanism for the hypotensive effects of this compound derivatives could be the blockade of alpha-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. To further investigate this, spontaneously hypertensive rats (SHRs) would be a relevant animal model, as they are a well-established model for human essential hypertension. researchgate.net
Table 3: Potential Mechanistic Studies in Cardiovascular Animal Models
| Animal Model | Investigated System | Potential Mechanism of Action for this compound | Relevant Findings from Analogs |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Cardiovascular System | Lowering of blood pressure. | A derivative showed hypotensive activity. nih.gov |
| Isolated Rabbit Ear Artery | Vascular Smooth Muscle | Vasodilation via receptor blockade. | A derivative demonstrated postsynaptic alpha-receptor blocking action. nih.gov |
Neuropharmacological Models
Neuropharmacological models are essential tools for investigating the effects of compounds on the nervous system. These models can range from in vitro preparations, such as isolated tissues, to in vivo studies in whole organisms. For derivatives of this compound, research has utilized in vitro models to elucidate specific receptor interactions and physiological effects.
One study investigated the neuropharmacological profile of the this compound derivative P-11 using isolated rabbit tissues to understand its hypotensive activity. nih.gov The experiments focused on its interaction with dopaminergic and adrenergic receptors, which are crucial in regulating vascular tone. nih.gov The model involved electrically stimulated contractions of the rabbit ear artery, a standard preparation for studying vasoreactivity. The findings indicated that P-11 inhibited these contractions, an effect attributed to a postsynaptic alpha-receptor-blocking action. nih.gov Further investigation using prostaglandin F2 alpha-induced contractions in isolated rabbit renal artery showed that P-11 did not affect postsynaptic DA1 dopamine receptors. nih.gov The study concluded that the compound's lack of activity on peripheral DA1 and DA2 receptors was linked to its specific chemical structure. nih.gov
Table 1: Neuropharmacological Findings for this compound Derivative (P-11)
| Model System | Experimental Setup | Key Finding | Implied Mechanism of Action | Citation |
|---|---|---|---|---|
| Isolated Rabbit Ear Artery | Field electrical stimulation-induced contractions | P-11 inhibited contractions. | Postsynaptic alpha-receptor blockade. | nih.gov |
Infection Models
While specific studies on this compound in infection models are not prominent in publicly available literature, preclinical research for any new compound with potential antimicrobial applications would involve established infection models. These models are critical for emulating the biological processes of a human infection and are broadly categorized as in vivo or ex vivo. nih.gov
In vivo models involve the deliberate infection of a host animal to study the course of the disease and the efficacy of a potential treatment. nih.govplos.org The choice of animal is critical and depends on its physiological and pathological similarities to humans for the specific infection being studied. nih.gov For novel pathogens, models can be rapidly generated, for instance, by using adeno-associated virus (AAV) vectors to express a human viral receptor in mice, making them susceptible to the infectious agent. plos.org
Ex vivo models, such as three-dimensional (3D) organoid cultures from human stem cells, offer a bridge between traditional cell cultures and whole-organism models. nih.gov For example, 3D cultures of human alveolar stem cells have been used to model respiratory viral infections like SARS-CoV-2, allowing for detailed analysis of viral replication and the host's innate immune response. nih.gov
Table 2: General Types of Preclinical Infection Models
| Model Type | Description | Examples | Key Application | Citations |
|---|---|---|---|---|
| Spontaneous Models | Animals that naturally develop a disease that mimics a human condition. Often associated with genetically inherited diseases. | NOD (non-obese diabetic) mice for studying type 1 diabetes, which can be triggered by viral infections. | Investigating the genetic and environmental triggers of infectious diseases. | nih.gov |
| Experimental (Induced) Models | Disease is induced in a healthy animal by exposure to a pathogen or chemical agent. | Mice infected with influenza virus; rabbits used in skin infection studies. | Standard for testing the efficacy of new anti-infective agents. | nih.gov |
| Humanized Models | Genetically modified animals (often mice) that carry functional human genes, cells, or tissues, making them susceptible to human-specific pathogens. | Mice expressing human ACE2 receptor to model COVID-19. | Studying pathogens with a narrow host range and evaluating targeted therapies. | plos.orgnih.gov |
| Ex vivo / 3D Culture Models | Organotypic cultures derived from human cells that mimic the structure and function of an organ. | Human alveolar stem cell organoids for studying respiratory viruses. | Mechanistic studies of host-pathogen interactions at the cellular level. | nih.gov |
Cancer Models
Preclinical cancer research relies on a variety of models to investigate the pathobiology of tumors and evaluate the efficacy of new therapeutic agents. nih.gov While specific applications of this compound in cancer models are not detailed in the available literature, any investigation into its potential anticancer properties would utilize these established systems.
Historically, mouse models have been central to cancer therapy development. nih.gov The most traditional models are Cell line-Derived Xenografts (CDX), where human cancer cell lines are implanted into immunocompromised mice. nih.gov More advanced models aim to better replicate the complexity of human cancers. nih.gov These include Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, preserving the original tumor architecture. nih.govnih.gov Genetically Engineered Mouse (GEM) models involve modifying the mouse genome to trigger spontaneous tumor development, which closely mimics human cancer progression. nih.gov The Human Cancer Models Initiative (HCMI) is a collaborative effort to develop a large bank of next-generation cancer models, such as organoids, derived directly from patient tissues to serve as a resource for the research community. cancer.gov
Table 3: Common Preclinical Cancer Models
| Model Type | Description | Advantages | Limitations | Citations |
|---|---|---|---|---|
| Cell line-Derived Xenograft (CDX) | Human cancer cell lines are injected into immunocompromised mice. | High reproducibility, cost-effective, suitable for large-scale screening. | Lack of tumor heterogeneity and microenvironment; cells are adapted to 2D culture. | nih.gov |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are surgically implanted into immunocompromised mice. | Preserves original tumor architecture, heterogeneity, and molecular characteristics. | High cost, lower throughput, requires immunocompromised host. | nih.govnih.gov |
| Genetically Engineered Mouse (GEM) | Mice are engineered with specific genetic mutations that lead to cancer development. | Intact immune system, tumors arise in the correct microenvironment, mimics human disease progression. | Long timelines, high cost, tumors can arise stochastically. | nih.gov |
| Organoid / Next-Generation Models | 3D cultures grown from patient tumor cells that self-organize to replicate organ structure. | Better recapitulates human physiology and tumor microenvironment in vitro. | Newer technology, scaling for high-throughput screening is a challenge. | cancer.gov |
Translational Relevance of Animal Models in Drug Discovery Research
Translational research aims to bridge the gap between discoveries in the laboratory and their application in clinical practice, a process often described as moving from "bench to bedside". nih.gov Animal models are a cornerstone of this process, but their relevance and predictive power for human outcomes are subjects of continuous evaluation. nih.govresearchgate.net
The value of an animal model is often assessed using three criteria of validity. taconic.com
Face Validity : The model should phenotypically mimic the human disease in its symptoms and biology. researchgate.net
Construct Validity : The model should align with the theoretical rationale and underlying mechanisms of the human disease. taconic.com
Predictive Validity : The model should accurately predict the efficacy of a therapeutic intervention in humans. researchgate.nettaconic.com
No single animal model can perfectly replicate a human disease or fulfill all validity criteria. taconic.com For example, a model may have strong predictive validity for a specific drug class but lack face validity in its symptoms. taconic.com Therefore, a key strategy is to use a variety of complementary models to build a more complete preclinical picture. taconic.com The development of "humanized" mouse models, which incorporate human genes or cells, is one approach to improve the translational relevance, particularly in fields like oncology and immunology. nih.gov However, challenges remain, as highlighted by systematic reviews showing that many studies using animal models fail to provide sufficient methodological detail, which can hinder reproducibility and assessment of their clinical relevance. nih.gov
Methodological Considerations in Animal Study Design and Interpretation
The reliability and ethical soundness of data from animal studies depend heavily on rigorous methodological design and interpretation. nih.govmdpi.com A foundational ethical framework is the principle of the "3Rs": Replacement, Reduction, and Refinement. krebsliga.chplos.org
Replacement : Using non-animal methods whenever possible. plos.org
Reduction : Using the minimum number of animals necessary to obtain scientifically valid data. plos.org
Refinement : Modifying experimental procedures to minimize animal pain and distress. plos.org
Beyond these ethical pillars, several methodological considerations are crucial for the scientific validity of a study. The scientific purpose must be clearly defined, with a reasonable expectation that the research will yield significant new knowledge. nih.gov The choice of species should be justified as the most appropriate for the research question. nih.gov
Key aspects of robust study design include:
Aseptic surgical techniques and appropriate use of anesthetics and analgesics to ensure animal welfare. nih.gov
A priori establishment of endpoints and criteria for humane euthanasia to prevent unnecessary suffering. krebsliga.chfda.gov
Transparent reporting of all methods and findings, including adverse events and the exclusion of any animals from the analysis. nih.gov
Careful statistical planning , including power calculations to determine appropriate sample sizes, is often required by ethical review boards. researchgate.net
The interpretation of results must account for anatomical, physiological, and genetic differences between the animal model and humans, which can impact the transferability of findings. plos.org Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is critical for ensuring that publications contain sufficient information for assessment and replication. nih.gov
Analytical Methods for Research Characterization of 2 Piperazinotetralin
Chromatographic Techniques for Analysis of Compound and Metabolites
Chromatography is a fundamental technique for the separation of mixtures into their individual components, making it indispensable for the analysis of 2-Piperazinotetralin and its potential metabolites in various samples. dergipark.org.trmdpi.comresearchgate.net The choice of chromatographic method depends on the properties of the analyte and the matrix in which it is found.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. dergipark.org.trgamanamspmvv.in It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. nih.gov In the context of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netnih.gov
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of piperazine-containing compounds, gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. chromatographyonline.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as many organic molecules absorb UV light. nih.gov
Table 1: Illustrative HPLC Parameters for Piperazine (B1678402) Compound Analysis
| Parameter | Value/Condition |
| Column | Hypersil ODS C18, 3μm nih.gov |
| Mobile Phase | Acetonitrile-trifluoroacetic acid-water gradient nih.gov |
| Flow Rate | 1.0 mL/min chromatographyonline.com |
| Detection | UV at 218 nm and 254 nm nih.gov |
| Injection Volume | 10 µL |
| Oven Temperature | 30°C ijper.org |
This table presents a hypothetical set of parameters based on common practices for similar compounds and is for illustrative purposes only.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nist.gov The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). nist.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. libretexts.org
For the analysis of piperazine derivatives, GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and identification capabilities. rsc.orgunodc.org This hyphenated technique is highly specific and sensitive. unodc.org The choice of column is critical for achieving good separation; a common choice is a 5% phenyl/95% methyl silicone column. unodc.org
Table 2: Example GC-MS Method Parameters for Piperazine Analysis
| Parameter | Value/Condition |
| Column | 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness unodc.org |
| Carrier Gas | Helium, 1.1 mL/min unodc.org |
| Injector Temperature | 250°C unodc.org |
| Oven Program | Initial temp 100°C (hold 5 min), ramp at 10°C/min to 290°C (hold 20 min) unodc.org |
| Detector | Mass Spectrometer (EI mode, 70 eV) unodc.org |
| Scan Range | 30-350 amu unodc.org |
This table provides an example of GC-MS parameters that could be adapted for the analysis of this compound, based on established methods for related piperazine compounds.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for determining the molecular structure of a compound and assessing its purity. slideshare.netnptel.ac.in These methods work by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. nptel.ac.innumberanalytics.com It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR provides information about the different types of protons in a molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin splitting). Chemical shifts (δ) are influenced by the electronic environment of the protons. msu.edu
¹³C NMR provides information about the different types of carbon atoms in a molecule. chemguide.co.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. libretexts.org
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 |
| Tetralin CH₂ Protons | 1.5 - 3.0 |
| Piperazine CH₂ Protons | 2.5 - 3.5 |
| N-H Proton | Variable (1.0 - 5.0) |
This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structural motifs. Actual values would need to be determined experimentally.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Tetralin CH₂ Carbons | 20 - 40 |
| Piperazine CH₂ Carbons | 40 - 60 |
| Carbon attached to Nitrogen | 50 - 70 |
This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar structural motifs. Actual values would need to be determined experimentally.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. acdlabs.comlibretexts.org When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful tool for identifying compounds in a mixture. nih.govrsc.org
In mass spectrometry, a molecule is ionized, and the resulting molecular ion can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. acdlabs.comresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net Different types of bonds (e.g., C=O, N-H, C-H) absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the functional groups present in a molecule. libretexts.orgscispace.com
For this compound, one would expect to see characteristic absorption bands for N-H stretching, C-H stretching (both aromatic and aliphatic), and C-N stretching. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole. libretexts.org
Table 5: Expected IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
This table presents expected absorption ranges for the functional groups present in this compound based on established IR spectroscopy correlation tables.
Quantitative Analysis in Biological Matrices (Non-Clinical)
The quantitative analysis of this compound in non-clinical biological matrices, such as rodent plasma, is a critical component of preclinical research, enabling the characterization of its pharmacokinetic profile. While specific validated methods for this compound are not extensively detailed in published literature, the established principles of bioanalytical method validation provide a clear framework for its quantification. europa.eueuropa.eu High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and gold-standard technique for the quantification of small molecules like this compound in complex biological samples due to its high sensitivity, selectivity, and speed. slideshare.netbioxpedia.com
A typical method would involve the development and validation of an LC-MS/MS assay in the biological matrix of interest, for instance, rat or mouse plasma. This process ensures the reliability, reproducibility, and accuracy of the concentration data obtained from preclinical studies. slideshare.netmoh.gov.bw The validation would be conducted in accordance with international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline. europa.eueuropa.eufda.gov
Key stages of the analytical process include sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough validation of the method's performance characteristics.
Sample Preparation
The primary objective of sample preparation is to extract this compound from the biological matrix and remove endogenous interferences like proteins and phospholipids (B1166683) that can suppress the instrument's signal. nih.govijpsjournal.com Common techniques applicable to a small molecule like this compound include:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins. ijpsjournal.comgerstelus.com After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high recovery. slideshare.netgerstelus.com
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by using a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. ijpsjournal.comgerstelus.com
An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound (e.g., this compound-d8), would be added to all samples and standards at the beginning of the preparation process to correct for variability during extraction and analysis. youtube.com
Chromatographic and Mass Spectrometric Conditions
A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used for the separation of this compound from any remaining matrix components. bioxpedia.com A C18 column is a common choice, with a mobile phase typically consisting of a mixture of an aqueous component (like water with a small amount of formic acid) and an organic solvent (like acetonitrile or methanol) run in a gradient elution mode. researchgate.net
Detection would be performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument would be set to Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. researchgate.networldwide.com
Method Validation Findings
A comprehensive validation would assess various parameters to ensure the method is "fit-for-purpose." The following tables represent typical findings for a validated LC-MS/MS assay for a small molecule in a non-clinical matrix, presented here as illustrative examples for the analysis of this compound.
Table 1: Representative Calibration Curve and Linearity
The linearity of the method is assessed by analyzing calibration standards at several concentration levels. The response (peak area ratio of analyte to internal standard) is plotted against the nominal concentration, and a linear regression is applied.
| Parameter | Representative Finding | Acceptance Criteria |
| Calibration Model | Linear, weighted by 1/x² | Correlation coefficient (r²) ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Must cover the expected concentration range |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ± 8% of nominal values | ± 15% (± 20% at LLOQ) |
Table 2: Representative Intra- and Inter-Assay Precision and Accuracy
Accuracy and precision are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels on the same day (intra-assay) and on different days (inter-assay). chromatographyonline.com
| QC Level | Concentration (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) | Acceptance Criteria |
| Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1 | 8.5 | 104.2 | 11.2 |
| Low | 3 | 6.1 | 97.8 | 7.5 |
| Mid | 100 | 4.5 | 101.5 | 5.8 |
| High | 800 | 3.9 | 96.3 | 4.9 |
Table 3: Representative Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization. youtube.com
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor | Acceptance Criteria |
| Recovery: Consistent and reproducible. Matrix Effect: CV of IS-normalized matrix factor from ≥6 lots should be ≤15%. | |||||
| Low | 3 | 88.5 | 95.7 | 1.02 | |
| High | 800 | 90.2 | 93.5 | 0.99 |
Table 4: Representative Stability Data in Rat Plasma
The stability of this compound in the biological matrix is evaluated under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection. pmda.go.jp
| Stability Condition | Duration | Temperature | Mean % Change from Nominal | Acceptance Criteria |
| Short-Term (Bench-Top) | 8 hours | Room Temperature | -4.5% | Mean concentration within ±15% of nominal |
| Long-Term | 90 days | -80°C | -7.2% | Mean concentration within ±15% of nominal |
| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp | -6.8% | Mean concentration within ±15% of nominal |
| Post-Preparative (Autosampler) | 24 hours | 4°C | -3.1% | Mean concentration within ±15% of nominal |
These representative findings illustrate the performance characteristics expected from a robust and reliable bioanalytical method for the quantitative determination of this compound in non-clinical biological matrices, providing the foundation for sound pharmacokinetic assessments.
Future Directions and Emerging Research Avenues
Exploration of Novel Receptor Targets and Binding Sites
While the primary targets of 2-Piperazinotetralin derivatives are well-established within the serotonergic and dopaminergic systems, the full spectrum of their molecular interactions is likely more complex. The concept of polypharmacology , which posits that a single drug can interact with multiple targets, is gaining traction. wikipedia.orgnih.govnih.gov This approach suggests that modulating multiple targets could lead to more effective therapies, especially for complex central nervous system disorders. wikipedia.orgnih.gov
Future research will focus on:
Intracellular Binding Sites: Traditionally, drug discovery has focused on extracellular binding sites of G protein-coupled receptors (GPCRs). However, recent crystallographic studies have revealed conserved intracellular pockets on GPCRs that can be targeted by small molecules. nih.gov Exploring whether this compound or its derivatives can modulate GPCRs through these novel intracellular sites represents a significant new frontier in understanding their mechanism of action. nih.gov This could lead to the development of allosteric modulators with unique signaling properties.
Table 1: Approaches for Identifying Novel Molecular Targets
| Research Approach | Description | Potential Outcome for this compound Research |
| Polypharmacology Screening | Testing a compound against a wide array of biological targets to identify intended and unintended interactions. wikipedia.orgnih.gov | Discovery of new therapeutic applications (drug repurposing) and a better understanding of the compound's complete mechanism and potential side effects. nih.govnih.gov |
| Computational Off-Target Prediction | Using computer models based on chemical structure and known bioactivity data to predict likely protein interactions. frontiersin.org | Prioritization of experimental testing, reducing costs and time in identifying new targets for this compound analogs. frontiersin.org |
| Intracellular Target Analysis | Investigating the ability of compounds to cross the cell membrane and interact with internal domains of receptors like GPCRs. nih.gov | Development of novel allosteric modulators with potentially greater specificity and different functional outcomes compared to traditional ligands. nih.gov |
Advanced Synthetic Strategies for Analog Development
The synthesis of novel this compound analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Modern organic synthesis provides a powerful toolkit to create chemical diversity around the core tetralin-piperazine scaffold.
Emerging strategies include:
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of large libraries of related compounds by systematically varying different parts of the molecular structure. This high-throughput approach can accelerate the discovery of lead compounds with improved properties.
Fragment-Based Drug Design (FBDD): This method involves identifying small chemical fragments that bind weakly to the target protein and then growing them or linking them together to produce a lead with higher affinity.
Novel Coupling Chemistries: The development of more efficient and selective chemical reactions is constantly evolving. orientjchem.org Applying new cross-coupling reactions, C-H activation methods, or multicomponent reactions can provide access to previously inaccessible chemical space, leading to the creation of highly novel this compound derivatives. unito.itajol.info The goal is to design protocols for conjugating molecules to produce compounds for biological applications. unito.it
Table 2: Modern Synthetic Approaches for Analog Development
| Synthetic Strategy | Principle | Application to this compound |
| Parallel Synthesis | Simultaneously creating a large number of compounds in separate reaction vessels. | Efficiently explore structure-activity relationships by creating a focused library of analogs with varied substituents on the tetralin or piperazine (B1678402) rings. |
| Microwave-Assisted Synthesis | Using microwave irradiation to dramatically reduce reaction times from hours to minutes. | Accelerate the synthesis of new derivatives, enabling faster cycles of design, synthesis, and testing. nih.gov |
| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch-wise fashion, allowing for better control over reaction conditions. | Improve the safety, scalability, and consistency of synthesizing key intermediates and final compounds. |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound, it is essential to look beyond single-target interactions and embrace a systems-level perspective. Omics technologies, which allow for the global measurement of different types of biological molecules, are central to this effort. nih.gov
Key omics applications include:
Transcriptomics: Using RNA sequencing to analyze how this compound alters gene expression in target cells or tissues. This can reveal the downstream signaling pathways and cellular processes modulated by the compound. nih.gov
Proteomics: Quantifying changes in protein levels and post-translational modifications following compound treatment. This can confirm target engagement and identify unexpected off-target protein interactions. wikipedia.org
Metabolomics: Studying how the compound affects the levels of small-molecule metabolites, providing a functional readout of its impact on cellular metabolism and physiology.
Multi-Omics Integration: The true power of this approach lies in integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This integrated analysis can build comprehensive mechanistic models of drug action, identify biomarkers for compound response, and unravel the complex biology underlying its effects. nih.govfrontiersin.org
Development of Next-Generation In Vitro and Ex Vivo Models
Traditional 2D cell culture models often fail to replicate the complex microenvironment of native tissues. nih.gov The development of more physiologically relevant models is critical for accurately predicting the effects of neuroactive compounds like this compound.
Future research will increasingly rely on:
3D Cell Cultures (Spheroids and Organoids): These models involve growing cells in three dimensions, which allows for more realistic cell-cell and cell-matrix interactions. nih.govmdpi.com Brain organoids, derived from human stem cells, can self-organize into structures that mimic aspects of the developing human brain, providing an unprecedented platform to study the effects of compounds on neural circuits and function. nih.govresearchgate.net
Ex Vivo Tissue Models: These models, such as brain slice cultures, use tissue taken directly from an organism and maintained in a viable state in the lab. nih.gov They preserve the native cellular architecture and local synaptic connections, offering a high-fidelity system for studying acute compound effects.
Microfluidic "Organ-on-a-Chip" Systems: These devices use micro-engineering to create small-scale models of human organs. A "brain-on-a-chip" could be used to study the transport of this compound across the blood-brain barrier and its subsequent effects on neuronal cultures.
Table 3: Advanced Models for Preclinical Testing
| Model Type | Description | Relevance to this compound |
| Brain Organoids | 3D self-organizing structures derived from stem cells that recapitulate features of the brain. researchgate.net | Allows for studying the effects on human neural development, cell-type specific responses, and network activity in a human-relevant context. nih.govresearchgate.net |
| Ex Vivo Brain Slices | Thin sections of living brain tissue maintained in culture, preserving local neural circuits. nih.gov | Ideal for electrophysiological and neurochemical studies to determine the acute effects of the compound on synaptic transmission and neuronal firing. |
| Enterochromaffin Cell-Rich Organoids | Intestinal organoids differentiated to be rich in serotonin-producing EC cells. oup.com | Useful for studying the compound's effects on serotonin (B10506) synthesis and release in a model of the gut-brain axis. oup.com |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The vast and complex datasets generated in modern drug discovery are increasingly being analyzed using artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools can identify patterns and make predictions that are beyond the scope of human analysis, accelerating the entire discovery and optimization pipeline. mdpi.com
Key applications include:
Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their biological activities to build models that predict the properties of new, untested compounds. ijpsjournal.comnih.gov This is used for virtual screening of compound libraries and for predicting structure-activity relationships (SAR). researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high affinity for a target receptor and favorable drug-like characteristics. nih.govnih.gov
Omics Data Analysis: AI is essential for integrating and interpreting the large, multi-dimensional datasets generated by omics technologies, helping to identify novel drug targets and biomarkers. researchgate.netmdpi.com
Lead Optimization: Machine learning can guide the chemical synthesis process by predicting which modifications to a lead compound are most likely to improve its therapeutic profile, thereby reducing the number of trial-and-error cycles in analog development. nih.gov
The convergence of these emerging research avenues promises to provide a much deeper and more nuanced understanding of this compound and its derivatives, paving the way for the rational design of next-generation therapeutic agents with improved efficacy and precision.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Piperazinotetralin, and how can purity be validated?
- Methodology :
- Synthesis : Common methods involve nucleophilic substitution or reductive amination of tetralin precursors with piperazine derivatives. For example, coupling 2-tetralone with protected piperazine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
- Purity Standards : ≥95% purity by HPLC is recommended for biological assays. Report retention times and integration values in supplementary data .
Q. How can researchers design initial bioactivity assays for this compound?
- Methodology :
- Target Selection : Prioritize receptors/transporters associated with piperazine derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .
- Assay Types :
- In vitro: Radioligand binding assays (³H-labeled ligands) to measure affinity (Ki values).
- Functional assays: cAMP accumulation or calcium flux assays for GPCR activity .
- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only controls. Replicate experiments in triplicate .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s receptor selectivity across studies?
- Methodology :
- Systematic Review : Apply PICO framework to compare studies by Population (cell lines), Intervention (concentration ranges), Comparison (reference ligands), and Outcomes (IC₅₀/Ki values) .
- Contradiction Analysis :
- Check for batch-to-batch variability in compound synthesis (e.g., residual solvents affecting assays) .
- Evaluate assay conditions (e.g., pH, temperature, buffer composition) that may alter receptor binding kinetics .
- Meta-Analysis : Use RevMan or R to pool data from ≥5 independent studies. Highlight heterogeneity via I² statistics .
Q. What strategies optimize this compound’s pharmacokinetic properties for CNS applications?
- Methodology :
- Lipophilicity Adjustment : Introduce substituents to modulate logP (target: 2–3 for blood-brain barrier penetration). Use QSAR models to predict changes .
- In Silico Screening**: Run molecular docking (AutoDock Vina) against P-glycoprotein to assess efflux risk .
- In Vivo Validation**: Administer radiolabeled compound in rodent models. Quantify brain/plasma ratio via LC-MS/MS .
Q. How should researchers validate novel derivatives of this compound for patentability?
- Methodology :
- Structural Novelty : Compare derivatives against PubChem and CAS databases. Use Tanimoto similarity scores (<0.85) to ensure uniqueness .
- Efficacy Thresholds : Demonstrate ≥10-fold improvement over prior art in key metrics (e.g., receptor selectivity, metabolic stability) .
- Data Documentation : Include raw spectral data (NMR, HRMS), crystallographic files (CIF), and assay protocols in supplementary materials .
Methodological Pitfalls to Avoid
- Inconsistent Characterization : Failing to report melting points, optical rotation, or elemental analysis for new compounds .
- Overreliance on Single Assays : Confirming bioactivity via orthogonal methods (e.g., SPR alongside radioligand binding) reduces false positives .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include ethical approval statements in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
